[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
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Overview
Description
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a carbamoyl group, and a chloropyridine carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the carbamoyl intermediate: This step involves the reaction of 2-methoxy-5-methylphenylamine with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate.
Nucleophilic addition: The isocyanate intermediate is then reacted with methyl 2-chloropyridine-3-carboxylate under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with cellular metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [(2-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- [(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate
Uniqueness
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the chloropyridine carboxylate moiety provides distinct properties that can be exploited in various applications.
Properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-5-6-13(22-2)12(8-10)19-14(20)9-23-16(21)11-4-3-7-18-15(11)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWQAHOMWAQHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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